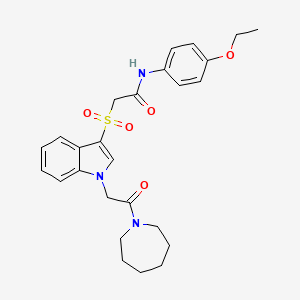

(4-(methylsulfonyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

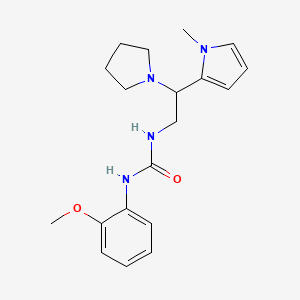

The compound (4-(methylsulfonyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone is a chemical compound that has been studied for its potential as a PI3K alpha inhibitor for the treatment of advanced solid tumors . It is part of a class of compounds known as pyrrolo[2,1-f][1,2,4]triazines .

Molecular Structure Analysis

The molecular structure of this compound includes a piperazine group, which is a six-membered ring containing two nitrogen atoms, and a pyridine group, which is a six-membered ring containing one nitrogen atom . The compound also contains a tetrahydro-2H-pyran-4-yl group, which is a six-membered ring containing one oxygen atom .Chemical Reactions Analysis

The compound is a selective PI3Kα inhibitor, meaning it can inhibit the phosphorylation of AKT in human cancer cells to modulate the cellular PI3K/AKT/mTOR pathway . This makes it a promising anti-cancer target .科学的研究の応用

Molecular Interactions and Pharmacological Evaluation

- A study on the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor provides insights into the binding interactions of complex molecules, which could be relevant to understanding how similar compounds might interact with biological targets (Shim et al., 2002).

Synthesis and Chemical Reactions

Research on the ring-opening reactions of tetrahydro-4-oxoisoxazolo[2,3-a]pyridinium salts and related compounds underlines the versatility of heterocyclic chemistries in generating novel compounds with potential biological activities (Jones & Phipps, 1976).

The addition-rearrangement reactions of aryl- and alkoxysulfonyl isocyanates with substituted 2H-pyrans leading to functionalized piperidones showcase a method for creating complex structures, which could inform the synthesis of related compounds (Jao et al., 1996).

Biological Activities and Potential Applications

- A study on the synthesis and pharmacological evaluation of novel derivatives as TRPV4 antagonists for pain treatment indicates the potential therapeutic applications of complex heterocyclic compounds, suggesting areas where similar molecules might be applied (Tsuno et al., 2017).

作用機序

将来の方向性

The compound shows promise as a potential anticancer drug due to its ability to inhibit the PI3K/AKT/mTOR pathway . Future research could focus on further evaluating its efficacy in vivo against various cancer models . Additionally, more studies could be done to better understand its safety profile and potential side effects.

特性

IUPAC Name |

(4-methylsulfonylpiperazin-1-yl)-[6-(oxan-4-ylmethoxy)pyridin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5S/c1-26(22,23)20-8-6-19(7-9-20)17(21)15-2-3-16(18-12-15)25-13-14-4-10-24-11-5-14/h2-3,12,14H,4-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSNULDDCXUTBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CN=C(C=C2)OCC3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(morpholinosulfonyl)-3-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2844531.png)

![N-(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2844532.png)

![[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methanamine](/img/structure/B2844538.png)

![1-[3-[(3,5-Dimethoxyphenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2844539.png)

![1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2844540.png)

![3-Iodo-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2844541.png)

![N-(4-chlorophenyl)-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2844544.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2844546.png)